molecular formula C9H5BrN2O2 B1438643 6-Bromo-1,8-naphthyridine-3-carboxylic acid CAS No. 1105191-97-6

6-Bromo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1438643
CAS No.: 1105191-97-6
M. Wt: 253.05 g/mol
InChI Key: LZDVTLHSUAKOFU-UHFFFAOYSA-N
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Description

Historical Development of Naphthyridine Chemistry

The journey of naphthyridine chemistry began in 1893 when Reissert first synthesized a naphthyridine derivative and proposed the nomenclature for this new class of heterocyclic compounds. Reissert recognized these structures as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. The systematic development of naphthyridine chemistry progressed gradually, with the synthesis of unsubstituted 1,5-naphthyridine and 1,8-naphthyridine achieved in 1927 by Koller's group. The completion of the naphthyridine family occurred through multiple decades, with 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine synthesized in 1958, and the isolation of 2,6-naphthyridine accomplished in 1965.

The evolution of synthetic methodologies for naphthyridines has been marked by continuous refinement of reaction conditions and the development of novel catalytic systems. The traditional Friedlander reaction, introduced in 1882 through the condensation of ortho-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide, established the foundational approach for naphthyridine synthesis. However, the harsh reaction conditions and limited substrate scope of early methods necessitated the development of more sophisticated synthetic protocols.

Modern synthetic approaches have revolutionized naphthyridine chemistry through the introduction of environmentally friendly methodologies. The development of water-based synthesis using biocompatible ionic liquids such as choline hydroxide has enabled gram-scale production of 1,8-naphthyridines with excellent yields exceeding 90 percent. This advancement represents a significant departure from traditional organic solvent-based methods and demonstrates the continuous evolution of naphthyridine synthetic chemistry toward more sustainable practices.

Significance in Heterocyclic Chemistry Research

Naphthyridines occupy a unique position in heterocyclic chemistry due to their structural diversity and versatile reactivity patterns. The family comprises six isomeric forms, designated as 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine, each exhibiting distinct chemical and biological properties. Among these isomers, 1,8-naphthyridines have received the most extensive research attention due to their broad spectrum of biological activities and synthetic accessibility.

The structural framework of naphthyridines provides multiple sites for chemical modification, enabling the development of diverse derivatives with tailored properties. The introduction of substituents at specific positions can dramatically alter the electronic distribution, reactivity, and biological activity of these compounds. For instance, the placement of electron-withdrawing groups such as bromine at strategic positions enhances the electrophilic character of the aromatic system, facilitating subsequent substitution reactions and cross-coupling processes.

Table 1: Comparative Analysis of Naphthyridine Isomers and Their Key Applications

Naphthyridine Type Year of Synthesis Primary Applications Notable Characteristics
1,5-Naphthyridine 1927 Ligands, organic light-emitting diodes High photoluminescence quantum yield
1,6-Naphthyridine 1958 Medicinal chemistry intermediates Enhanced electronic properties
1,7-Naphthyridine 1958 Research applications Limited commercial use
1,8-Naphthyridine 1927 Antimicrobial agents, fluoroquinolones Most extensively studied isomer
2,6-Naphthyridine 1965 Specialized synthetic applications Least common isomer
2,7-Naphthyridine 1958 Materials science applications Moderate research interest

The significance of naphthyridines in heterocyclic chemistry extends beyond their structural diversity to encompass their role as privileged scaffolds in drug discovery. The 1,8-naphthyridine framework forms the core structure of numerous clinically important pharmaceuticals, including nalidixic acid, enoxacin, and trovafloxacin, which belong to the fluoroquinolone class of antibacterial agents. These compounds demonstrate the therapeutic potential inherent in the naphthyridine scaffold and underscore the importance of continued research in this area.

Position of this compound in Modern Chemical Science

This compound occupies a pivotal position in contemporary chemical science as both a synthetic intermediate and a model compound for studying structure-activity relationships in heterocyclic systems. The strategic placement of the bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, making this compound an invaluable building block for the construction of more complex molecular architectures. The carboxylic acid functionality at the 3-position offers additional opportunities for derivatization through amide bond formation and esterification reactions.

The compound's molecular structure, characterized by the chemical formula C9H5BrN2O2 and molecular weight of 253.05 grams per mole, reflects optimal balance between structural complexity and synthetic accessibility. The presence of both electron-withdrawing bromine and carboxylic acid groups creates a unique electronic environment that influences the reactivity and binding affinity of the molecule in various applications.

Table 2: Physical and Chemical Properties of this compound

Property Value Source Notes
Molecular Formula C9H5BrN2O2 Confirmed by multiple sources
Molecular Weight 253.05 g/mol Computed value
Purity (Commercial) 95-97% Standard commercial grade
Storage Conditions Room temperature, dry conditions Stability considerations
Chemical Abstract Service Number 1105191-97-6 Unique identifier
Physical Form Solid Typical crystalline appearance

Modern applications of this compound encompass diverse areas of chemical research, including pharmaceutical development, materials science, and catalysis. In pharmaceutical chemistry, the compound serves as a key intermediate for the synthesis of novel therapeutic agents targeting various biological pathways. The bromine substituent facilitates the introduction of diverse functional groups through cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening.

The significance of this compound in modern chemical science is further exemplified by its role in advancing synthetic methodologies. Recent developments in palladium-catalyzed reactions have utilized this compound as a model substrate for optimizing reaction conditions and exploring new coupling partners. These studies have contributed to the broader understanding of heterocyclic chemistry and have led to improved synthetic protocols with enhanced efficiency and selectivity.

Contemporary research has also focused on the development of environmentally sustainable synthetic routes to this compound and related compounds. The implementation of green chemistry principles, including the use of water as a reaction medium and the employment of biocompatible catalysts, represents a significant advancement in heterocyclic synthesis. These approaches not only reduce environmental impact but also enable large-scale production necessary for industrial applications.

Table 3: Research Applications and Synthetic Utility of this compound

Application Area Specific Use Research Impact References
Cross-coupling Chemistry Palladium-catalyzed reactions Enhanced methodology development
Pharmaceutical Synthesis Drug intermediate Novel therapeutic compounds
Materials Science Organic electronics precursor Advanced functional materials
Coordination Chemistry Ligand synthesis Metal complex formation
Green Chemistry Sustainable synthesis models Environmental impact reduction

The position of this compound in modern chemical science is further reinforced by its utility in structure-activity relationship studies. The compound provides an ideal platform for investigating the effects of substitution patterns on biological activity, physicochemical properties, and synthetic reactivity. Systematic modifications of the bromine and carboxylic acid substituents have yielded valuable insights into the molecular determinants of biological activity and have guided the design of improved pharmaceutical agents.

Properties

IUPAC Name

6-bromo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-2-5-1-6(9(13)14)3-11-8(5)12-4-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVTLHSUAKOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 6-Bromo-2-aminopyridine

  • The synthesis begins with 6-bromo-2-aminopyridine, which introduces the bromine substituent at the 6-position, essential for the target compound.

Condensation with Aldehydes and Pyruvic Acid (Doebner Reaction Variant)

  • The 6-bromo-2-aminopyridine is reacted with an appropriate aldehyde (e.g., benzaldehyde or substituted benzaldehydes) and pyruvic acid under reflux in alcoholic medium.

  • The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and dehydration to yield the 1,8-naphthyridine ring system bearing the carboxylic acid at the 3-position.

  • The presence of the bromine at the 6-position influences the electronic environment, facilitating the ring closure at C-3.

Alternative Catalytic Methods

  • Silica-supported sodium hydrogen sulfate has been reported as an eco-friendly catalyst for the synthesis of 1,8-naphthyridines, promoting efficient condensation under mild conditions.

  • This method involves mixing 2-aminopyridine derivatives with carbonyl compounds and the catalyst, followed by heating in an oil bath, filtration, and purification by chromatography.

Example Synthesis Procedure (Adapted from Patent and Literature)

Step Reagents and Conditions Description
1 6-Bromo-2-aminopyridine, benzaldehyde, pyruvic acid, ethanol Mix in refluxing ethanol to form Schiff base intermediate
2 Reflux for several hours (e.g., 5 days) Cyclization and dehydration to form this compound
3 Cooling and filtration Isolate crude product
4 Purification by recrystallization or chromatography Obtain pure this compound

Research Findings and Analytical Data

  • The yields of 1,8-naphthyridine derivatives depend strongly on the nature of substituents at the 6-position; electron-withdrawing groups like bromine may reduce yields compared to amino or hydroxy groups but can be compensated by optimized reaction conditions.

  • Ultraviolet spectra of substituted 1,8-naphthyridines show characteristic maxima that confirm the formation of the heterocyclic system; for example, compounds with substituents at position 6 exhibit absorption peaks around 238 nm and 336 nm, consistent with the aromatic system.

  • Melting points and decomposition temperatures provide additional confirmation of purity and identity, with typical melting points for related derivatives ranging from 270°C to 280°C.

Comparative Table of Preparation Methods for 1,8-Naphthyridine Derivatives

Method Starting Materials Catalyst/Conditions Advantages Limitations
Doebner Reaction 6-substituted 2-aminopyridine, aldehyde, pyruvic acid Reflux in ethanol for several days Well-established, good yields with electron-donating groups Long reaction times, lower yields with electron-withdrawing groups
Silica-supported NaHSO4 Catalysis 2-aminopyridine derivatives, carbonyl compounds Heating with NaHSO4-SiO2 catalyst at ~80°C Eco-friendly, reusable catalyst, shorter reaction times Limited data on brominated derivatives
Alkylation and Salt Formation (Patent Method) Hydroxy-substituted naphthyridine carboxylic acids Reflux with alkyl halides and base Allows functional group modification Not directly applicable to bromo derivatives

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the naphthyridine ring.

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity : Recent studies have demonstrated that derivatives of naphthyridine, including 6-bromo-1,8-naphthyridine-3-carboxylic acid, exhibit antibacterial properties. For example, it has shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : In vitro assays indicate that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It has shown effectiveness against cervical (A431), lung (A549), and melanoma (A375) cell lines .
  • Mechanism of Action : The compound functions by binding to specific enzymes such as enoyl-ACP reductase, modulating their activity and consequently affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation .

Materials Science

  • Organic Electronics : this compound is utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its photochemical properties make it suitable for enhancing device efficiency .
  • Photochemical Applications : The compound's ability to absorb light and convert it into electrical energy is being explored for use in advanced materials for solar energy applications .

Chemical Biology

  • Molecular Sensors : This compound acts as a ligand in the design of molecular sensors, enabling the detection of specific biomolecules through self-assembly systems .
  • Biochemical Interactions : It has been shown to influence cellular processes by altering gene expression and signaling pathways through its interactions with protein kinases and other regulatory proteins .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation through apoptosis induction. The compound was tested against A431 (cervical), A549 (lung), and A375 (melanoma) cell lines with promising results indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of naphthyridine derivatives found that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its therapeutic potential in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-Bromo-1,8-naphthyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-bromo-1,8-naphthyridine-3-carboxylic acid are influenced by substituent variations at positions 1, 6, 7, and 3. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Antihistaminic Activity

A series of 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and evaluated for antihistaminic activity using guinea pig trachea models (Table 1). Key findings include:

Compound Substituents (Position) % Protection (vs. Chlorpheniramine) Notes Reference
This compound Br (6), COOH (3) N/A (precursor) Used to synthesize active derivatives
5a1 Pyridinyl (3) 61.45% Most potent in series
5a5 Pyrrolidinyl (3) 58.20% Alicyclic amine substitution
5a6 Morpholinyl (3) 54.30% Moderate activity
5a7 Cyclohexylamine (3) 59.80% Enhanced lipophilicity
  • Key Trends :
    • Aromatic amines (e.g., pyridinyl at position 3) enhance antihistaminic activity due to improved H1 receptor interactions, as confirmed by molecular docking studies .
    • Alicyclic amines (e.g., pyrrolidinyl) provide balanced potency and solubility, while bulky groups (e.g., cyclohexyl) increase lipophilicity but reduce bioavailability .

Antibacterial Derivatives: Comparison with Fluoroquinolones

This compound derivatives are structurally analogous to fluoroquinolones, which feature a fluorine atom at position 6 and a piperazinyl group at position 5. Notable examples include:

Compound Substituents (Position) Antibacterial Spectrum Notes Reference
Enoxacin F (6), Piperazinyl (7) Broad-spectrum (Gram±) Inhibits DNA gyrase
Ciprofloxacin F (6), Cyclopropyl (1) Enhanced Gram- activity Higher solubility
6-Bromo derivative Br (6), Variable (7) Limited data Bromine may reduce potency vs. F
  • Key Trends: Fluorine at position 6 (as in enoxacin) enhances DNA gyrase inhibition and Gram-negative activity compared to bromine, which introduces steric and electronic hindrance . Piperazinyl groups at position 7 improve cellular permeability and target binding .

Inotropic Activity: Comparison with Cardiac Glycosides

4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives exhibit positive inotropic effects in guinea pig myocardial preparations. Unlike cAMP-dependent agents (e.g., isoproterenol), these compounds inhibit (Na⁺ + K⁺)-ATPase, akin to cardiac glycosides but with lower toxicity .

Compound Substituents (Position) Inotropic Potency (vs. Ouabain) Notes Reference
4-Amino-7-methyl NH₂ (4), CH₃ (7) 10× lower IC₅₀ Reduced arrhythmia risk
6-Bromo derivative Br (6), COOH (3) Not studied Potential for structural optimization

Structural and Pharmacokinetic Insights

  • Solubility: The carboxylic acid group at position 3 enhances water solubility, but bromine at position 6 may reduce bioavailability compared to fluoroquinolones .
  • Synthetic Flexibility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl/heteroaryl groups at position 6, enabling tailored pharmacological profiles .

Biological Activity

6-Bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Overview of this compound

This compound belongs to the naphthyridine class, known for their significant pharmacological properties. The presence of the bromine atom in its structure enhances its reactivity and biological activity compared to other derivatives.

Target Interactions:
this compound interacts with various biological targets, including enzymes and receptors. It has been shown to inhibit key enzymes involved in metabolic pathways, such as enoyl-ACP reductase, which plays a role in fatty acid biosynthesis.

Biochemical Pathways:
The compound modulates several signaling pathways by interacting with protein kinases and other regulatory proteins. This modulation can lead to alterations in gene expression and cellular metabolism .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown effectiveness against cervical (A431), lung (A549), and melanoma (A375) cell lines .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. It has been reported to be more effective than traditional antibiotics against resistant strains of bacteria such as Staphylococcus and Pseudomonas aeruginosa. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .

Anti-inflammatory Effects

In animal models, this compound demonstrated significant anti-inflammatory effects, reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in treating inflammatory conditions .

Study on Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various naphthyridine derivatives, including this compound. The results indicated that this compound exhibited a higher inhibitory concentration (IC50) against cancer cells compared to standard chemotherapeutics like cisplatin .

Research on Antimicrobial Resistance

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The findings revealed that it significantly reduced bacterial growth at lower concentrations than conventional antibiotics, highlighting its potential as an alternative treatment option .

This compound undergoes various chemical reactions that enhance its utility in synthetic chemistry:

Reaction Type Description
Substitution Reactions Bromine can be replaced with other functional groups through nucleophilic substitution.
Oxidation/Reduction Can undergo oxidation to form oxides or reduction to yield derivatives.
Coupling Reactions Participates in coupling reactions like Suzuki-Miyaura to create biaryl compounds.

Q & A

Q. What synthetic methodologies are effective for preparing 6-Bromo-1,8-naphthyridine-3-carboxylic acid derivatives?

The synthesis involves sequential reactions starting with 2-aminopyridine. Key steps include:

  • Condensation with diethoxyvinyl maleate at 120–130°C for 2 hours to form intermediate esters.
  • Cyclization in diphenyl ether at 240–250°C to yield 1,8-naphthyridine cores.
  • Amidation with substituted amines (e.g., 2-aminopyridine, piperazine derivatives) under reflux conditions.
  • Final purification via recrystallization or ether precipitation. Yields typically range from 55% to 75%, with purity confirmed by TLC, NMR, and HRMS .

Q. Which analytical techniques are critical for characterizing synthetic derivatives?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and amide bond formation (e.g., aromatic proton signals at δ 7.24–8.53 ppm).
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretching at 1651–1714 cm⁻¹ for amides/ketones).
  • HRMS : Validates molecular weights (e.g., m/z 423 [M⁺] for halogenated derivatives).
  • Melting point analysis : Ensures compound purity (>300°C for crystalline derivatives) .

Q. How do computational tools like PASS and SwissADME guide experimental design?

  • PASS software : Predicts bioactivity spectra (e.g., anti-histamine, IL antagonism) using 2D/3D structural descriptors. Prioritize compounds with Pa > 0.7 (high probability of activity).
  • SwissADME : Estimates LogP (optimal range: 2–3.5), LogS (>−4 for solubility), and TPSA (<140 Ų for oral bioavailability). Avoid derivatives with CNS permeability (e.g., P-gp substrate status) .

Advanced Research Questions

Q. What molecular docking strategies optimize H1 receptor binding affinity?

  • Use AutoDock Vina with H1 receptor crystal structures (PDB ID: 3RZE). Focus on:
  • Hydrophilic interactions with Asp107 (2.84–3.18 Å hydrogen bonds).
  • Ligand binding energy thresholds (<−7.1 kcal/mol for anti-histamine activity).
    • Compare docking poses with azelastine (reference drug) to validate binding modes .

Q. How does structure-activity relationship (SAR) analysis enhance anti-histamine potency?

Key SAR insights:

  • Halogen substitution : Bromine at position 6 increases lipophilicity and receptor affinity (e.g., 5a3: 61.45% protection vs. histamine challenge).
  • Amide substituents : Piperazine/piperidine groups improve solubility without compromising activity.
  • Aromatic amines : 2-chloroaniline derivatives (e.g., 5b2) show higher binding energy (−10.6 kcal/mol) .

Q. How can researchers resolve contradictions between solubility and bioactivity?

  • Case study : Chlorinated derivatives (e.g., 5a3) exhibit high activity but low solubility (LogS = −4.2). Mitigate via:
  • Introducing polar groups (e.g., hydroxyl, methylpiperazine) to balance LogP (target: 2.5–3.0).
  • Formulating as prodrugs (e.g., ester derivatives) to enhance aqueous stability .

Q. What strategies minimize sedative effects in H1 receptor antagonists?

  • Structural modifications : Bulky substituents (e.g., 4-chlorobenzyl) reduce blood-brain barrier penetration.
  • In vivo validation : Sedation assays in mice show <10% hypnotic effects for non-classical derivatives (vs. 30% for chlorpheniramine) .

Q. How do bioavailability radar plots inform drug-likeness?

  • Radar plots assess six parameters: size, polarity, solubility, lipophilicity, saturation, and flexibility.
  • Ideal profiles fall within the pink "drug-like" zone (e.g., 5a1: LogP = 2.8, TPSA = 78 Ų) .

Methodological Considerations

Q. What protocols optimize yield in multi-step syntheses?

  • Critical steps :
  • Use anhydrous DMF for amide coupling to prevent hydrolysis.
  • Monitor reaction progress via TLC (silica gel, CHCl₃:MeOH 4:1).
  • Purify intermediates via petroleum ether/ether washes to remove diphenyl ether by-products .

Q. How should researchers handle discrepancies between in silico predictions and experimental data?

  • Case example : PASS may overestimate anti-inflammatory activity (Pa = 0.65) due to structural similarity to azelastine. Validate via:
  • In vitro assays : Histamine release inhibition in mast cells.
  • Dose-response curves : Compare IC₅₀ values with computational predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-1,8-naphthyridine-3-carboxylic acid
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6-Bromo-1,8-naphthyridine-3-carboxylic acid

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